molecular formula C23H24N4O2S B1222479 7-Methyl-2-[4-(4-methylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-quinolinecarbonitrile

7-Methyl-2-[4-(4-methylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-quinolinecarbonitrile

Cat. No. B1222479
M. Wt: 420.5 g/mol
InChI Key: ADZSGAYQELWUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-2-[4-(4-methylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-quinolinecarbonitrile is a sulfonamide.

Scientific Research Applications

Protozoan Parasite Growth Inhibition

Research has highlighted the potential of certain quinoline derivatives in inhibiting the growth of protozoan parasites. Compounds similar to 7-Methyl-2-[4-(4-methylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-quinolinecarbonitrile have shown effectiveness against pathogens causing diseases like human African trypanosomiasis, Chagas disease, leishmaniasis, and malaria. These findings suggest a promising avenue for drug discovery in combating these significant tropical infections (Devine et al., 2015).

Src Kinase Activity Inhibition

Another study investigated the inhibition of Src kinase activity, a critical enzyme in various cellular processes, by quinolinecarbonitriles. Among the tested compounds, specific derivatives showed potent Src inhibitory activity, indicating potential applications in targeting diseases associated with abnormal Src kinase function (Boschelli et al., 2007).

Hypoxic-Cytotoxic Agent Development

Quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, similar in structure to the compound , have been synthesized and evaluated for their hypoxic-cytotoxic activities. These compounds, with modifications in their lateral chains, exhibited potent activities, suggesting their potential as therapeutic agents in hypoxia-related pathologies (Ortega et al., 2000).

Cancer Treatment Potential

Studies on quinoline-thiazole hybrid compounds, similar to the compound , have demonstrated potential in cancer treatment. These compounds exhibited cytotoxic activities against various cancer cell lines, indicating their potential as therapeutic agents in oncology (Sarangi et al., 2020).

Chemical Synthesis and Transformation

Research on the chemical transformations and synthesis of quinoline derivatives has expanded the understanding of their chemical properties, aiding in the development of new drugs and materials. These studies contribute to the broader field of chemical synthesis, providing insights into novel synthetic routes and transformations (Cruz Cruz et al., 2009).

properties

Product Name

7-Methyl-2-[4-(4-methylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-quinolinecarbonitrile

Molecular Formula

C23H24N4O2S

Molecular Weight

420.5 g/mol

IUPAC Name

7-methyl-2-[4-(4-methylphenyl)sulfonyl-1,4-diazepan-1-yl]quinoline-3-carbonitrile

InChI

InChI=1S/C23H24N4O2S/c1-17-5-8-21(9-6-17)30(28,29)27-11-3-10-26(12-13-27)23-20(16-24)15-19-7-4-18(2)14-22(19)25-23/h4-9,14-15H,3,10-13H2,1-2H3

InChI Key

ADZSGAYQELWUNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3=C(C=C4C=CC(=CC4=N3)C)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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